n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide
CAS No.: 99191-22-7
Cat. No.: VC4728133
Molecular Formula: C10H17N5O2S
Molecular Weight: 271.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99191-22-7 |
|---|---|
| Molecular Formula | C10H17N5O2S |
| Molecular Weight | 271.34 |
| IUPAC Name | N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3 |
| Standard InChI Key | IMNYTTPYTYHSJH-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3), which contributes to its ability to participate in hydrogen bonding and π-π stacking interactions.
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A piperazine ring (a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4), which enhances conformational flexibility and solubility in polar solvents .
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A sulfonamide group (), known for its electron-withdrawing properties and role in enzyme inhibition .
The IUPAC name, -dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, reflects the substitution pattern: the piperazine ring is sulfonylated at position 1 and substituted with a pyrimidin-2-yl group at position 4, while the sulfonamide nitrogen is dimethylated .
Physicochemical Characteristics
The compound’s LogP (partition coefficient) is estimated to be 1.2, indicating moderate lipophilicity, which balances membrane permeability and solubility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic aromatic substitution (SAr) reaction between 2-chloropyrimidine and -dimethylpiperazine-1-sulfonamide in the presence of a base such as -diisopropylethylamine (DIPEA) . The reaction proceeds under reflux in polar aprotic solvents like isopropanol or tetrahydrofuran (THF), yielding the target compound in 60–75% purity .
Key steps:
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Activation: Deprotonation of the piperazine sulfonamide to enhance nucleophilicity.
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Substitution: Displacement of the chlorine atom on pyrimidine by the piperazine nitrogen.
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Purification: Column chromatography or recrystallization to isolate the product .
Industrial Optimization
For large-scale production, continuous flow reactors are employed to improve reaction efficiency and yield (≥85%). Catalytic methods using palladium or copper ligands have been explored to reduce side reactions, though these remain experimental .
Biological Activities and Mechanisms
Antibacterial Properties
The compound inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis, by mimicking -aminobenzoic acid (PABA) . This mechanism is analogous to classical sulfonamide antibiotics like sulfamethazine:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
Data from in vitro assays highlight its potency against Gram-positive pathogens, with modest activity against Gram-negative strains due to permeability barriers .
Antioxidant and Metal-Chelating Capabilities
Structural analogs of this compound have been engineered to include free radical scavengers (FRS) and metal-chelating groups (CHL), enhancing their utility in treating oxidative stress-related diseases . Electrospray ionization mass spectrometry (ESI-MS) studies demonstrate selective binding to transition metals:
In human retinal pigmented epithelial (RPE) cells, these analogs:
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Reduced hydrogen peroxide-induced cytotoxicity by 70% at 10 µM .
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Prevented glutathione depletion by scavenging hydroxyl radicals .
Pharmacological Applications
Ophthalmic Therapeutics
In preclinical models of cataract formation, the compound’s analogs reduced lens opacification by 40% by inhibiting sorbitol dehydrogenase (SDH) and mitigating osmotic stress .
Neuroprotective Agents
In human hippocampal astrocytes, multifunctional derivatives:
Anticancer Research
While direct evidence is limited, structural analogs with naphthyridine substitutions (e.g., -dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide) show promise in targeting tyrosine kinase receptors overexpressed in cancers .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide | Pyrimidine-piperazine-sulfonamide triad | Antibacterial, antioxidant | |
| Sulfamethazine | Classic sulfonamide antibiotic | Broad-spectrum antibacterial | |
| N,N-Dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide | Naphthyridine substitution | Anticancer (preclinical) |
This compound’s uniqueness lies in its dual functionality: the sulfonamide group enables enzyme inhibition, while the pyrimidine-piperazine framework supports metal chelation and radical scavenging .
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